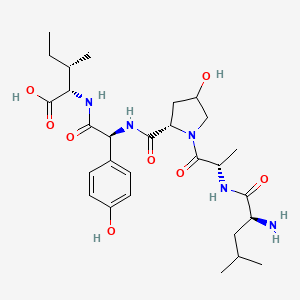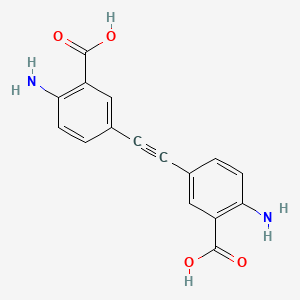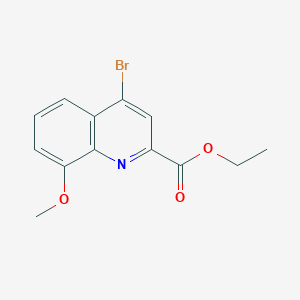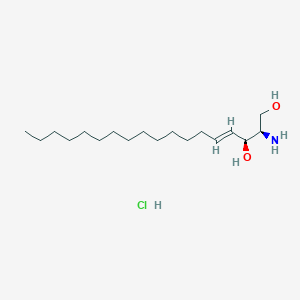
H-Leu-Ala-xiHyp-nTyr-Ile-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Leu-Ala-xiHyp-nTyr-Ile-OH is a synthetic peptide composed of six amino acids: leucine, alanine, xi-hydroxyproline, n-tyrosine, and isoleucine. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Leu-Ala-xiHyp-nTyr-Ile-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of the next amino acid: The next amino acid, with its protecting group, is coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS method. These machines can handle large-scale synthesis with high precision and efficiency. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product.
Análisis De Reacciones Químicas
Types of Reactions
H-Leu-Ala-xiHyp-nTyr-Ile-OH can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tyrosine.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine can be used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common.
Substitution: Various amino acid derivatives can be used under standard peptide synthesis conditions.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine can lead to the formation of dityrosine.
Aplicaciones Científicas De Investigación
H-Leu-Ala-xiHyp-nTyr-Ile-OH has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modifications.
Biology: Investigated for its potential biological activities, such as antioxidant properties.
Medicine: Explored for therapeutic applications, including as a potential drug candidate.
Industry: Utilized in the development of peptide-based materials and products.
Mecanismo De Acción
The mechanism of action of H-Leu-Ala-xiHyp-nTyr-Ile-OH involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, influencing various biological pathways. For example, it may exhibit antioxidant activity by scavenging free radicals or inhibiting oxidative enzymes.
Comparación Con Compuestos Similares
Similar Compounds
H-Leu-Leu-Ala-OH: A tripeptide with antioxidant activity.
H-Lys-Ala-Val-Gly-OH: A tetrapeptide with potential immunoactive properties.
Uniqueness
H-Leu-Ala-xiHyp-nTyr-Ile-OH is unique due to its specific sequence and the presence of xi-hydroxyproline and n-tyrosine, which may confer distinct biological activities compared to other peptides.
Propiedades
Fórmula molecular |
C28H43N5O8 |
|---|---|
Peso molecular |
577.7 g/mol |
Nombre IUPAC |
(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C28H43N5O8/c1-6-15(4)22(28(40)41)31-26(38)23(17-7-9-18(34)10-8-17)32-25(37)21-12-19(35)13-33(21)27(39)16(5)30-24(36)20(29)11-14(2)3/h7-10,14-16,19-23,34-35H,6,11-13,29H2,1-5H3,(H,30,36)(H,31,38)(H,32,37)(H,40,41)/t15-,16-,19?,20-,21-,22-,23-/m0/s1 |
Clave InChI |
ICBGMAZKTBDKFD-ASCGZDEHSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C1=CC=C(C=C1)O)NC(=O)[C@@H]2CC(CN2C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N)O |
SMILES canónico |
CCC(C)C(C(=O)O)NC(=O)C(C1=CC=C(C=C1)O)NC(=O)C2CC(CN2C(=O)C(C)NC(=O)C(CC(C)C)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-1,2,3-benzotriazin-4(3h)-one](/img/structure/B13127039.png)


![tert-butyl (1R,4R)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13127058.png)





![1-(2-Chlorobenzo[d]thiazol-4-yl)ethanone](/img/structure/B13127091.png)
![6,7'-Bis(trifluoromethyl)-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone](/img/structure/B13127093.png)



